Oxobis(pentane-2,4-dionato-O,O')zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxobis(pentane-2,4-dionato-O,O’)zirconium: is a coordination compound with the molecular formula C10H14O5Zr . It is known for its unique structure where zirconium is coordinated with two pentane-2,4-dionato ligands and an oxo group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxobis(pentane-2,4-dionato-O,O’)zirconium is typically synthesized through the reaction of zirconium salts with pentane-2,4-dione under controlled conditions. The reaction involves the formation of a chelate complex where the pentane-2,4-dionato ligands coordinate to the zirconium center .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Oxobis(pentane-2,4-dionato-O,O’)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its oxo group.
Reduction: It can also undergo reduction reactions, altering the oxidation state of zirconium.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or organic peroxides can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxobis(pentane-2,4-dionato-O,O’)zirconium is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are less documented, the compound’s potential as a catalyst in the synthesis of biologically active molecules is of interest. It may also be explored for its potential in drug delivery systems due to its coordination properties .
Industry: In the industrial sector, oxobis(pentane-2,4-dionato-O,O’)zirconium is used in the production of advanced materials, including polymers and ceramics. Its role as a catalyst in polymerization reactions is particularly noteworthy .
Wirkmechanismus
The mechanism by which oxobis(pentane-2,4-dionato-O,O’)zirconium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The oxo group and pentane-2,4-dionato ligands play crucial roles in stabilizing transition states and intermediates during reactions. The compound’s catalytic activity is often attributed to its ability to undergo redox cycles, enabling it to participate in multiple reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Oxobis(pentane-2,4-dionato-O,O’)vanadium: Similar in structure but with vanadium instead of zirconium.
Bis(pentane-2,4-dionato)zirconium: Lacks the oxo group, leading to different reactivity and applications.
Uniqueness: Oxobis(pentane-2,4-dionato-O,O’)zirconium is unique due to the presence of both the oxo group and pentane-2,4-dionato ligands, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
15041-14-2 |
---|---|
Molekularformel |
C10H14O5Zr |
Molekulargewicht |
305.44 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;oxozirconium(2+) |
InChI |
InChI=1S/2C5H8O2.O.Zr/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;; |
InChI-Schlüssel |
BEIDHDQAZJCQCF-SUKNRPLKSA-L |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Zr+2] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.